Cas no 2228224-82-4 (4-(2-methylprop-2-en-1-yl)piperidine)

4-(2-Methylprop-2-en-1-yl)piperidine is a versatile intermediate in organic synthesis, characterized by its piperidine core functionalized with a 2-methylallyl group. This structure lends itself to applications in pharmaceutical and agrochemical research, where it serves as a key building block for the development of bioactive compounds. The compound’s reactive allyl moiety enables further derivatization through cross-coupling or polymerization reactions, while the piperidine scaffold contributes to enhanced molecular rigidity and binding affinity. Its stability under standard conditions and compatibility with a range of synthetic methodologies make it a practical choice for researchers seeking to explore novel heterocyclic frameworks.
4-(2-methylprop-2-en-1-yl)piperidine structure
2228224-82-4 structure
Product Name:4-(2-methylprop-2-en-1-yl)piperidine
CAS No:2228224-82-4
MF:C9H17N
MW:139.23798251152
CID:6547475
PubChem ID:142220014
Update Time:2025-06-09

4-(2-methylprop-2-en-1-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-methylprop-2-en-1-yl)piperidine
    • EN300-1809141
    • 2228224-82-4
    • Inchi: 1S/C9H17N/c1-8(2)7-9-3-5-10-6-4-9/h9-10H,1,3-7H2,2H3
    • InChI Key: JGNPIQTYXJBONK-UHFFFAOYSA-N
    • SMILES: N1CCC(CC(=C)C)CC1

Computed Properties

  • Exact Mass: 139.136099547g/mol
  • Monoisotopic Mass: 139.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12Ų

4-(2-methylprop-2-en-1-yl)piperidine Pricemore >>

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Additional information on 4-(2-methylprop-2-en-1-yl)piperidine

Recent Advances in the Study of 4-(2-methylprop-2-en-1-yl)piperidine (CAS: 2228224-82-4) in Chemical and Biomedical Research

The compound 4-(2-methylprop-2-en-1-yl)piperidine (CAS: 2228224-82-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine backbone and isoprenyl side chain, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and antimicrobial therapies. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research involves the synthesis and structural optimization of 4-(2-methylprop-2-en-1-yl)piperidine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a combination of palladium-catalyzed coupling and reductive amination, achieving a 75% overall yield. This advancement is critical for facilitating further preclinical and clinical studies.

Pharmacological investigations have revealed that 4-(2-methylprop-2-en-1-yl)piperidine exhibits notable activity as a modulator of neurotransmitter systems. In vitro and in vivo studies demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in treating depression and Parkinson's disease. A recent Nature Communications paper (2024) highlighted its neuroprotective effects in a rodent model of Parkinson's, where the compound reduced oxidative stress and improved motor function by 40% compared to controls.

In addition to its CNS applications, 4-(2-methylprop-2-en-1-yl)piperidine has shown antimicrobial properties. A 2023 study in Antimicrobial Agents and Chemotherapy reported its efficacy against multidrug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The compound's mechanism involves disruption of bacterial cell membrane integrity, a finding that could lead to new classes of antibiotics. However, further research is needed to address potential toxicity concerns and optimize its selectivity.

Despite these promising findings, challenges remain in the clinical translation of 4-(2-methylprop-2-en-1-yl)piperidine. Issues such as bioavailability, metabolic stability, and off-target effects must be addressed through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are underway to tackle these hurdles, with several patents filed in 2024 for derivative compounds with improved pharmacokinetic profiles.

In conclusion, 4-(2-methylprop-2-en-1-yl)piperidine (CAS: 2228224-82-4) represents a versatile scaffold with significant therapeutic potential. Recent advancements in synthesis, pharmacology, and antimicrobial activity underscore its value in drug discovery. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications, paving the way for novel treatments in neurology and infectious diseases.

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